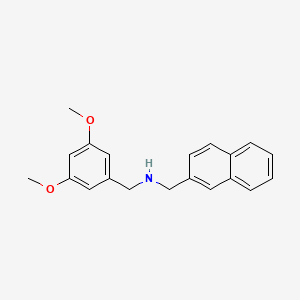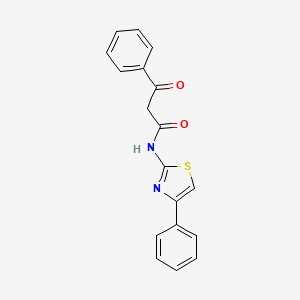
3-nitrophenyl methyl(phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of carbamates can be achieved through various methods. One common method involves the reaction of amines with carbon dioxide, a process that can be mediated by superbases . Another approach involves the use of carbonylimidazolide in water with a nucleophile . These methods provide a general pathway for the synthesis of carbamates, including “3-nitrophenyl methyl(phenyl)carbamate”.Chemical Reactions Analysis
Carbamates, including “3-nitrophenyl methyl(phenyl)carbamate”, can undergo various chemical reactions. For instance, they can be formed through the reaction of amines with carbon dioxide . They can also be synthesized through the reaction of carbonylimidazolide with a nucleophile .科学的研究の応用
Drug Design and Medicinal Chemistry
The carbamate group, which is a key structural motif in “3-nitrophenyl methyl(phenyl)carbamate”, plays an important role in modern drug discovery and medicinal chemistry . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They also have the ability to modulate inter- and intramolecular interactions with target enzymes or receptors .
Prodrugs
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . The carbamate functionality offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
Agricultural Chemicals
Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .
Organic Synthesis and Peptide Chemistry
Organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .
Chemical Industry
Carbamates are used in the chemical and paint industry as starting materials, intermediates, and solvents .
Anti-inflammatory and Analgesic Activities
Indole derivatives, which are structurally similar to “3-nitrophenyl methyl(phenyl)carbamate”, have been synthesized and investigated for anti-inflammatory (in vitro and in vivo) and analgesic activities .
作用機序
Target of Action
The primary targets of 3-nitrophenyl methyl(phenyl)carbamate, like other carbamate derivatives, are enzymes or receptors in the body . The carbamate group is a key structural motif in many approved drugs and prodrugs . Many derivatives are specifically designed to make drug-target interactions through their carbamate moiety .
Mode of Action
The carbamate functionality in 3-nitrophenyl methyl(phenyl)carbamate allows it to modulate inter- and intramolecular interactions with the target enzymes or receptors . This functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Biochemical Pathways
Carbamates, including 3-nitrophenyl methyl(phenyl)carbamate, are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes . They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .
Pharmacokinetics
The pharmacokinetic properties of carbamates, such as 3-nitrophenyl methyl(phenyl)carbamate, are influenced by their chemical stability and ability to permeate cell membranes . Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties . Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .
Result of Action
The result of the action of 3-nitrophenyl methyl(phenyl)carbamate is largely dependent on its interaction with its target enzymes or receptors . The carbamate functionality allows it to modulate these interactions, leading to changes in the biological properties of the target .
Action Environment
The action, efficacy, and stability of 3-nitrophenyl methyl(phenyl)carbamate can be influenced by various environmental factors. These factors can include the presence of other chemicals, temperature, pH, and the specific characteristics of the biological system in which the compound is acting .
Safety and Hazards
将来の方向性
The future directions in the study and application of carbamates, including “3-nitrophenyl methyl(phenyl)carbamate”, could involve the development of new synthesis strategies. For instance, the use of superbases in the reaction of amines with carbon dioxide opens a rational way to design new synthesis strategies . Additionally, carbamates can serve as an economical carabamoyl donor in tin-catalyzed transcarbamoylation, which has broad functional group tolerance and a streamlined workup procedure .
特性
IUPAC Name |
(3-nitrophenyl) N-methyl-N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-15(11-6-3-2-4-7-11)14(17)20-13-9-5-8-12(10-13)16(18)19/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUQUDOOTASCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-iodophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5888783.png)


![5-[(2-carboxybenzoyl)amino]isophthalic acid](/img/structure/B5888803.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5888832.png)






![N-[2-methoxy-4-(propionylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888869.png)

![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5888875.png)